molecular formula C21H19N7OS B2638549 (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203278-49-2

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2638549
CAS No.: 1203278-49-2
M. Wt: 417.49
InChI Key: QUEODZMOFCACAK-UHFFFAOYSA-N
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Description

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that features a triazole ring, a pyridazine ring, and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heterocyclic rings and functional groups makes it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Triazole Ring: : The synthesis typically begins with the formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

  • Pyridazine Ring Synthesis: : The pyridazine ring can be synthesized via the condensation of hydrazine with a diketone or a similar precursor. This step usually requires acidic or basic conditions to facilitate the ring closure.

  • Piperazine Introduction: : The piperazine moiety is introduced through nucleophilic substitution reactions. Piperazine can react with various electrophiles, such as alkyl halides or sulfonates, to form the desired linkage.

  • Final Assembly: : The final step involves coupling the triazole and pyridazine intermediates with the piperazine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the triazole and pyridazine rings. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Halogenated compounds and sulfonates are common electrophiles used in these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, sulfonates

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. The triazole and pyridazine rings are known for their bioactivity, and the compound could be explored for antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound could serve as a lead compound for the development of new therapeutic agents. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring, in particular, is known to bind to metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol
  • (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
  • (2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde)

Uniqueness

Compared to these similar compounds, (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to the presence of the pyridazine and piperazine rings, which provide additional sites for chemical modification and biological interaction. This structural complexity enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7OS/c29-21(18-15-22-28(25-18)16-5-2-1-3-6-16)27-12-10-26(11-13-27)20-9-8-17(23-24-20)19-7-4-14-30-19/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEODZMOFCACAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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